rac alpha-Methadol-d3
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Overview
Description
rac alpha-Methadol-d3: is a synthetic opioid analgesic, which is an isomer of dimepheptanol (methadol). It is composed of two isomers, L-alpha-methadol and D-alpha-methadol. This compound is used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
The synthesis of rac alpha-Methadol-d3 involves several steps. One common method includes the reaction of 4,4-diphenyl-6-dimethylamino-3-heptanone with deuterium-labeled reagents to introduce the deuterium atoms. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct incorporation of deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
rac alpha-Methadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
rac alpha-Methadol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to opioid receptors and their interactions with various ligands.
Medicine: this compound is used in pharmacological research to study its effects on pain management and opioid addiction treatment.
Mechanism of Action
rac alpha-Methadol-d3 exerts its effects primarily through the activation of the mu-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The compound also acts as an agonist of kappa- and sigma-opioid receptors, contributing to its analgesic effects. Additionally, it inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain modulation .
Comparison with Similar Compounds
rac alpha-Methadol-d3 is similar to other opioid analgesics such as:
Alphamethadol: This compound is an isomer of this compound and shares similar pharmacological properties.
Alphacetylmethadol: Another related compound with similar opioid receptor activity but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which makes it useful in specific analytical and pharmacological studies.
Properties
Molecular Formula |
C21H29NO |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
InChI Key |
QIRAYNIFEOXSPW-FULVYNFCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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